2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid
Description
2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid is a synthetic compound featuring a butanoic acid backbone modified with dual benzoyl groups. The primary benzoyl moiety at the 2-position is substituted with a 4-methoxybenzoyl group, introducing both aromaticity and polarity to the structure.
Properties
IUPAC Name |
2-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-15(19(24)25)20-18(23)14-6-4-5-7-16(14)21-17(22)12-8-10-13(26-2)11-9-12/h4-11,15H,3H2,1-2H3,(H,20,23)(H,21,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPRRRIOSWIIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386647 | |
| Record name | BAS 01024361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5785-96-6 | |
| Record name | BAS 01024361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-Methoxybenzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride under reflux conditions.
Formation of 4-Methoxybenzoyl amide: The 4-methoxybenzoyl chloride is then reacted with aniline to form 4-methoxybenzoyl aniline.
Coupling with Benzoyl chloride: The 4-methoxybenzoyl aniline is further reacted with benzoyl chloride to form the intermediate compound.
Final Coupling with Butanoic Acid: The intermediate compound is then coupled with butanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and methoxybenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoyl and methoxybenzoyl derivatives.
Scientific Research Applications
2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzoyl and benzoyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Differences :
- Substituents: The target compound replaces the cyclohexylcarbamoyl group in analogues with a 4-methoxybenzoyl group.
- Backbone Variability: The butanoic acid chain in the target compound differs from propanoic (2CMPA) or methylbutanoic (2CA3MBA) backbones, which may influence conformational flexibility and binding kinetics.
Data Table: Comparative Analysis of Structural Analogues
Research Findings and Implications
- Substituent Impact : Cyclohexyl and methoxy groups influence hydrophobicity and solubility, critical for protein binding. The target compound’s methoxy group may improve aqueous solubility compared to cyclohexyl-containing analogues .
- Bioactivity Trends : Guanidine and extended aromatic systems (e.g., biphenyl in CP0029996) correlate with higher potency, suggesting that the target compound’s simpler structure might require optimization for enhanced activity .
Biological Activity
2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid, identified by its CAS number 5785-96-6, is an organic compound notable for its complex structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and relevant research findings.
Chemical Structure and Characteristics
The compound features a butanoic acid backbone with two benzoyl groups, one of which is substituted with a methoxy group. This unique configuration is significant for its biological activity. The IUPAC name reflects its structural intricacies:
| Property | Details |
|---|---|
| Molecular Formula | C19H20N2O5 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | This compound |
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These effects are attributed to the compound's ability to modulate biological pathways involving specific enzymes and receptors.
- Mechanism of Action : The methoxy group and benzoyl moieties are believed to facilitate binding to target proteins, influencing their activity and contributing to the compound's therapeutic effects. Further studies are required to elucidate the exact molecular interactions involved.
Antitumor Activity
Research has indicated potential antitumor activity , particularly in vitro studies involving various cancer cell lines. The compound may induce apoptosis in cancer cells through mechanisms similar to those observed in other benzoyl derivatives.
Case Studies and Research Findings
- Preclinical Evaluations : In a study evaluating amino acid prodrugs of related compounds, it was found that modifications to the amine functionalities enhanced solubility and stability, leading to improved therapeutic profiles against specific cancer types .
- Comparative Analysis : A comparative analysis with similar compounds revealed that this compound has unique properties due to its specific functional groups, which confer distinct biological activities compared to other benzoyl derivatives .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Preparation of 4-Methoxybenzoyl Chloride : Reacting 4-methoxybenzoic acid with thionyl chloride.
- Formation of Amide : Coupling the benzoyl chloride with aniline.
- Final Coupling with Butanoic Acid : Under acidic conditions to yield the final product.
This multi-step synthesis highlights the complexity of the compound and its potential for modification in drug development.
Comparative Biological Activity Table
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anti-inflammatory, Antitumor | Enzyme/receptor modulation |
| 4-Methoxybenzoyl aniline | Antitumor | Apoptosis induction |
| Benzoyl chloride | Limited biological activity | Reactive intermediate |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via multi-step amidation reactions. A common approach involves coupling 4-methoxybenzoyl chloride with 2-aminobenzoic acid derivatives, followed by sequential amidation with butanoic acid precursors. Key steps include controlling reaction stoichiometry and using activating agents like HATU or DCC for efficient amide bond formation. Purification is typically achieved through recrystallization (using solvents like ethanol/water mixtures) or gradient elution via reverse-phase HPLC . Monitoring intermediates with thin-layer chromatography (TLC) ensures reaction progression .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the amide linkages and aromatic substituents. For example, the 4-methoxybenzoyl group shows characteristic singlet peaks at ~3.8 ppm (methoxy protons) and 7.6–8.2 ppm (aromatic protons). Mass spectrometry (MS) confirms molecular weight ([M+H]+ expected at ~383.37 g/mol). High-resolution MS (HRMS) or elemental analysis further validates purity .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, identifying energetically favorable conditions. For example, ICReDD’s approach combines computational reaction path searches with experimental feedback to minimize trial-and-error synthesis. This method reduces optimization time by 30–50% for similar amidation reactions .
Q. How should researchers resolve contradictions between spectroscopic data and predicted structural outcomes?
- Methodological Answer : Discrepancies in NMR or MS data may arise from rotational isomers or residual solvents. Use variable-temperature NMR to identify dynamic processes or employ X-ray crystallography for definitive structural confirmation. For unresolved issues, cross-validate with alternative techniques like IR spectroscopy (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) .
Q. What strategies are effective for studying the compound’s potential biological activity in enzyme inhibition assays?
- Methodological Answer : Design dose-response experiments using fluorescence-based enzymatic assays (e.g., protease or kinase inhibition). Pre-incubate the compound with target enzymes (e.g., trypsin-like proteases) and monitor activity changes via fluorogenic substrates. Molecular docking studies (using software like AutoDock Vina) can predict binding modes to prioritize experimental validation .
Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?
- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. Hydrolysis of amide bonds is a key degradation pathway; use Arrhenius plots to extrapolate shelf-life. Lyophilization or formulation with cyclodextrins may enhance stability .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent biological activity data?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply the Hill equation to model sigmoidal dose-response curves. For outliers, perform Grubbs’ test to exclude artifacts. Replicate experiments in triplicate to ensure reproducibility .
Q. How can researchers differentiate between competitive and non-competitive inhibition mechanisms using kinetic assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
